molecular formula C20H27NO5 B14359462 3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid CAS No. 90740-18-4

3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid

Cat. No.: B14359462
CAS No.: 90740-18-4
M. Wt: 361.4 g/mol
InChI Key: QXRQNGQNRBNDLK-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid is a complex organic compound that combines a cyclohexene derivative with a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol typically involves the cyclization of 3-methylcyclohex-2-enone derivatives. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process . For the 4-nitrobenzoic acid component, nitration of benzoic acid is a common method, involving the use of nitric acid and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclohexene ring may also participate in various biochemical reactions, influencing the compound’s overall activity .

Properties

CAS No.

90740-18-4

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

3-methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid

InChI

InChI=1S/C13H22O.C7H5NO4/c1-10(2)6-4-8-12-11(3)7-5-9-13(12)14;9-7(10)5-1-3-6(4-2-5)8(11)12/h6,13-14H,4-5,7-9H2,1-3H3;1-4H,(H,9,10)

InChI Key

QXRQNGQNRBNDLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)O)CCC=C(C)C.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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